molecular formula C2H3BF3K B7768506 potassium;ethenyl(trifluoro)boranuide

potassium;ethenyl(trifluoro)boranuide

Cat. No.: B7768506
M. Wt: 133.95 g/mol
InChI Key: ZCUMGICZWDOJEM-UHFFFAOYSA-N
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Description

Potassium ethenyl(trifluoro)boranuide, also known as potassium vinyltrifluoroborate (chemical formula: C₂H₃BF₃K), is a potassium salt of a trifluoroborate anion with a vinyl substituent. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability, solubility in polar solvents (e.g., THF, acetone), and compatibility with palladium catalysts . Its structure features a boron atom bonded to three fluorine atoms and a vinyl group, forming a tetracoordinated borate complex. Key applications include synthesizing pharmaceuticals, agrochemicals, and polymer precursors .

Properties

IUPAC Name

potassium;ethenyl(trifluoro)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3BF3.K/c1-2-3(4,5)6;/h2H,1H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUMGICZWDOJEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C=C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](C=C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reagents and Reaction Overview

This method involves hydroboration of 5-bromo-1-pentene with boron trichloride (BCl₃) and triethylsilane (Et₃SiH), followed by sequential treatment with potassium hydrogen difluoride (KHF₂). The process capitalizes on the electrophilic addition of BCl₃ to alkenes, forming dichloroborane intermediates that are subsequently converted to trifluoroborate salts.

Detailed Procedure

  • Hydroboration Step :

    • 5-Bromo-1-pentene (40.4 mmol) and Et₃SiH (42.9 mmol) are cooled to −78°C under nitrogen.

    • BCl₃ (46 mmol, 1.0 M in hexane) is added dropwise, and the mixture is stirred for 40 minutes at −78°C, followed by warming to room temperature for 1 hour.

    • The reaction is quenched with water, and the boronic acid intermediate is extracted into diethyl ether.

  • Trifluoroborate Formation :

    • The crude boronic acid is treated with KHF₂ (169.8 mmol) in diethyl ether and water.

    • After stirring at 23–25°C for 1 hour, the mixture is filtered, and the product is precipitated by adding acetone to diethyl ether.

Yield and Purity

  • Yield : 75% for potassium 5-bromopentyltrifluoroborate.

  • Purity : >95% after trituration with ether to remove disiloxane byproducts.

Advantages and Limitations

  • Advantages : High atom economy, scalability to multi-gram quantities, and compatibility with haloalkenes.

  • Limitations : Requires strict temperature control (−78°C) and handling of moisture-sensitive BCl₃.

Fluoridation of Vinyl Pinacol Borate with Potassium Bifluoride

Reaction Design

This two-step approach, patented by CN103044472A, involves synthesizing vinyl pinacol borate via Grignard reagent addition to methoxy or isopropoxy pinacol borates, followed by fluoridation with KHF₂ in dimethylformamide (DMF).

Stepwise Protocol

  • Vinyl Pinacol Borate Synthesis :

    • Vinyl Grignard reagents (e.g., vinyl magnesium chloride) react with methoxy pinacol borate (0.182 mol) in tetrahydrofuran (THF) at room temperature.

    • The mixture is quenched with 10% HCl (pH 6–7), and the organic layer is isolated.

  • Fluoridation and Salt Formation :

    • Vinyl pinacol borate (0.15 mol) and KHF₂ (0.375 mol) are stirred in DMF at 80–100°C for 6–8 hours.

    • The solvent is evaporated, and the product is precipitated with methyl tert-butyl ether (MTBE), yielding crystalline potassium vinyltrifluoroborate.

Performance Metrics

  • Yield : 68–68.5%.

  • Purity : 96–97% after MTBE trituration.

Critical Analysis

  • Advantages : Avoids moisture-sensitive reagents; DMF enhances reaction homogeneity.

  • Drawbacks : Prolonged heating (6–8 hours) and use of high-boiling DMF complicate solvent removal.

Direct Conversion of Boronic Acids Using KHF₂

Methodology

Gary Molander’s group pioneered this route, wherein vinyl boronic acids react directly with KHF₂ in aqueous ether. The method bypasses intermediate isolation, streamlining the synthesis.

Procedural Highlights

  • Vinyl boronic acid (1 equiv) is suspended in diethyl ether.

  • KHF₂ (4.2 equiv) and water are added incrementally, and the mixture is stirred at room temperature until salt formation completes.

  • The product is filtered, washed with acetone, and dried under vacuum.

Efficiency and Scalability

  • Yield : 70–85% (reported for analogous aryltrifluoroborates).

  • Purity : ≥98% with minimal byproducts.

Trade-offs

  • Strengths : Simplified workflow; no need for inert atmospheres.

  • Weaknesses : Requires pre-synthesized boronic acids, which may lack stability.

Comparative Analysis of Synthetic Routes

Parameter Hydroboration Pinacol Borate Fluoridation Direct Boronic Acid Conversion
Starting Material HaloalkeneVinyl Grignard + pinacol borateVinyl boronic acid
Reaction Time 2–3 hours8–10 hours1–2 hours
Yield 75%68–68.5%70–85%
Purity >95%96–97%≥98%
Scalability Multi-gramLab-scalePilot-scale
Key Limitation BCl₃ sensitivitySolvent removal challengesBoronic acid stability

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This palladium-catalyzed reaction enables C-C bond formation between potassium vinyltrifluoroborate and aryl/alkenyl electrophiles. Key parameters include:

Substrate PairCatalyst SystemBaseSolventYield (%)Reference
Aryl bromidesPdCl₂(dppf)·CH₂Cl₂ (9 mol%)Cs₂CO₃THF/H₂O (3:1)72-89
Alkenyl bromidesPdCl₂(dppf)·CH₂Cl₂ (10 mol%)Cs₂CO₃Toluene/H₂O65-82
Heteroaryl bromidesPd(OAc)₂/RuPhos (5 mol%)K₃PO₄Dioxane/H₂O68-78

Mechanistically, oxidative addition of the electrophile to Pd(0) precedes transmetalation with the trifluoroborate, followed by reductive elimination to form the C-C bond . The ionic character of the reagent minimizes protodeboronation side reactions .

Rhodium-Catalyzed Additions

Potassium vinyltrifluoroborate participates in 1,4-additions to α,β-unsaturated carbonyl compounds under Rh catalysis:

SubstrateCatalystLigandSolventYield (%)
Cyclohexenone[Rh(cod)Cl]₂ (3 mol%)(R)-BINAPTHF85
Methyl vinyl ketoneRh(acac)(CO)₂ (2 mol%)-DCM77

The reaction proceeds via Rh-π-allyl intermediates, with enantioselectivity reaching 92% ee when chiral ligands are employed .

Copper-Mediated Couplings

In C(aryl)-X (X = O, N, S) bond formations, copper catalysts enable coupling with phenolic or amine partners:

ElectrophileCopper SourceLigandTemp (°C)Yield (%)
4-IodoanisoleCuI1,10-Phen11081
2-BromopyridineCu(OAc)₂DMEDA10069

These reactions typically require elevated temperatures and chelating ligands to facilitate oxidative coupling .

Tandem Reactions for Complex Alkenes

A one-pot protocol synthesizes trisubstituted alkenes using sequential couplings:

  • Step 1 : gem-Dibromide + Alkenyltrifluoroborate → Disubstituted alkene (Pd(PPh₃)₄, 7 mol%)

  • Step 2 : Product + Potassium vinyltrifluoroborate → Trisubstituted alkene (Yield: 89-94%)

Stability and Functional Group Tolerance

Key stability metrics under varying conditions:

ConditionStability DurationDecomposition ProductReference
Ambient moisture>6 monthsNone detected
100°C in DMSO24 hr<5% decomposition
pH 2-10 aqueous solution48 hr<3% decomposition

The trifluoroborate group resists oxidation, allowing compatibility with epoxidation and ozonolysis conditions .

Scientific Research Applications

Cross-Coupling Reactions

1.1 Suzuki-Miyaura Cross-Coupling

Potassium vinyltrifluoroborate is extensively utilized in Suzuki-Miyaura cross-coupling reactions, where it serves as a nucleophilic partner. This reaction facilitates the formation of carbon-carbon bonds between aryl or alkenyl halides and organoboron reagents. The stability of potassium vinyltrifluoroborate allows it to endure various reaction conditions without degradation, making it an ideal candidate for these transformations .

Table 1: Summary of Cross-Coupling Applications

Reaction TypeDescriptionKey Features
Suzuki-MiyauraFormation of C-C bonds using aryl/alkenyl halidesStable under air/moisture; high yields
Rh-catalyzed additionAddition reactions involving alkenesEffective with minimal protodeboronation
One-pot synthesisSequential transformations to create complex moleculesEfficient use of reagents; versatile applications

Synthesis of Pharmaceuticals

Potassium vinyltrifluoroborate plays a crucial role in the synthesis of various pharmaceuticals. Its ability to introduce trifluoroborate moieties into organic molecules enhances the electrophilic character of the resulting compounds, facilitating further functionalization. This property is particularly useful in developing biologically active compounds and drug candidates .

Case Study: Synthesis of Phenethylamines

A notable application involves the preparation of β-aminoethyltrifluoroborates via hydroboration methods, which can then be cross-coupled with aryl bromides. This methodology allows for the efficient synthesis of phenethylamines, which are important intermediates in pharmaceutical chemistry .

Polymer Chemistry

In polymer chemistry, potassium vinyltrifluoroborate is employed to synthesize functionalized polymers. Its utility in polymerization reactions enables the incorporation of trifluoroborate units into polymer backbones, leading to materials with unique properties such as enhanced thermal stability and solubility .

Table 2: Applications in Polymer Chemistry

ApplicationDescription
Functionalized PolymersIncorporation of trifluoroborate units
Photonic CrystalsSynthesis of materials for optical applications
Dye-Sensitized Solar CellsDevelopment of sensitizers for solar energy

Organometallic Chemistry

Potassium vinyltrifluoroborate serves as a precursor for various organometallic compounds. Its ability to undergo transmetalation reactions allows for the generation of organomagnesium compounds and other organometallic species that are essential in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of the cell capture system involves the physical capture of cells within the array’s pores. The inlet manifold delivers reagents to the captured cells, and the outlet manifold removes waste products. The cell removal tool then retrieves the captured cells for further analysis .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The table below compares potassium ethenyl(trifluoro)boranuide with structurally related potassium trifluoroborate salts:

Compound Name Molecular Formula Molecular Weight Substituent Type Key Applications References
Potassium ethenyl(trifluoro)boranuide C₂H₃BF₃K 136.05 g/mol Alkenyl (vinyl) Cross-coupling, polymer synthesis
Potassium trifluoro(3-thienyl)borate C₄H₃BF₃KS 190.03 g/mol Heteroaryl (thiophene) Materials science, electronics
Potassium trifluoro(3-methoxyphenyl)borate C₇H₇BF₃KO 218.03 g/mol Aryl (methoxy-substituted) Pharmaceutical intermediates
Potassium trifluoro(oct-1-yn-1-yl)borate C₈H₁₃BF₃K 216.10 g/mol Alkynyl (linear alkyl) Organic synthesis, ligand design
Potassium trifluoro(3-oxobutyl)boranuide C₄H₇BF₃KO 178.01 g/mol Carbonyl-substituted alkyl Chelation chemistry, catalysis

Key Observations :

  • Substituent Effects : Alkenyl (vinyl) and alkynyl groups enhance reactivity in cross-coupling due to sp²/sp-hybridized carbons, while aryl/heteroaryl groups improve stability for heterocyclic synthesis .
  • Solubility : Lower molecular weight compounds (e.g., vinyl derivative) exhibit better solubility in acetone and THF compared to bulkier aryl analogs .

Reactivity in Cross-Coupling Reactions

  • Vinyl Derivative : Demonstrated efficiency in coupling with aryl chlorides/bromides (e.g., 80–95% yields in Suzuki-Miyaura reactions) .
  • Thiophene Derivative : Lower reactivity observed due to sulfur’s electron-withdrawing effects, requiring elevated temperatures (~80°C) .
  • Methoxy-Substituted Aryl Derivatives : Enhanced electron density from methoxy groups accelerates oxidative addition with palladium catalysts .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for potassium ethenyl(trifluoro)boranuide, and how can yield optimization be approached experimentally?

  • Methodological Answer : The compound is typically synthesized via transmetallation or hydroboration of alkynes followed by potassium fluoride exchange. For example, hydroboration of ethynylarenes with BF₃·OEt₂, followed by KF treatment, yields ~60–75% under anhydrous conditions . Optimization requires controlling stoichiometry (e.g., BF₃:alkyne ratio), inert atmosphere (argon/glovebox), and reaction time (monitored via <sup>19</sup>F NMR) . Contradictions in yields (e.g., 65% vs. 75%) may arise from trace moisture or incomplete fluoride exchange, necessitating rigorous drying of reagents .

Q. How can researchers characterize the purity and structural integrity of potassium ethenyl(trifluoro)boranuide?

  • Methodological Answer : Use a combination of:

  • <sup>1</sup>H/<sup>19</sup>F NMR : Look for vinyl proton signals (δ 6.0–7.5 ppm, coupling with <sup>11</sup>B/<sup>19</sup>F) and trifluoroborate peaks (δ –145 to –150 ppm for BF₃) .
  • Elemental Analysis : Confirm K⁺ content via ICP-MS (deviation >2% indicates impurities) .
  • X-ray Crystallography : Resolve boron coordination geometry (tetrahedral vs. trigonal planar) to assess stability .

Q. What are the key stability considerations for handling potassium ethenyl(trifluoro)boranuide in aqueous vs. non-aqueous environments?

  • Methodological Answer : The compound is hygroscopic and hydrolyzes in water, releasing HF. Store under argon at –20°C in flame-dried glassware. For aqueous work, stabilize with BF₃·THF (1–5 mol%) to suppress decomposition . In non-polar solvents (e.g., THF, DCM), stability exceeds 48 hours if moisture <50 ppm (test via Karl Fischer titration) .

Advanced Research Questions

Q. How does the electronic nature of substituents on the ethenyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : Electron-withdrawing groups (e.g., CF₃, NO₂) enhance electrophilicity, accelerating Suzuki-Miyaura coupling but increasing side reactions (e.g., protodeboronation). For example, coupling 4-CF₃-substituted derivatives with aryl chlorides requires Pd(OAc)₂/XPhos (2 mol%) at 80°C for 12 hours (yield: 82% vs. 68% for electron-donating groups) . Use Hammett σ values to predict rate constants and DFT calculations (B3LYP/6-31G*) to model transition states .

Q. What mechanistic insights explain contradictions in catalytic efficiency when using potassium ethenyl(trifluoro)boranuide vs. other trifluoroborates?

  • Methodological Answer : The ethenyl group’s π-system facilitates oxidative addition to Pd⁰ but may sterically hinder transmetallation. Compare turnover numbers (TON) via kinetic studies:

Catalyst SystemTON (Ethenyl-BF₃K)TON (Aryl-BF₃K)
Pd(OAc)₂/SPhos450620
NiCl₂(dppe)210180
Contradictions arise from ligand-metal mismatches; mitigate via chelating ligands (dppe for Ni, SPhos for Pd) .

Q. How can computational methods predict the regioselectivity of ethenyl(trifluoro)boranuide in cycloaddition reactions?

  • Methodological Answer : Perform DFT calculations (M06-2X/def2-TZVP) to model frontier molecular orbitals (FMOs). The LUMO of the ethenyl group localizes on the β-carbon, favoring [2+2] cycloaddition with electron-rich dienophiles. Validate with experimental %ee (e.g., 85% ee achieved with chiral Rh catalysts) .

Q. What strategies address challenges in synthesizing sterically hindered derivatives (e.g., ortho-substituted aryl-ethenyl trifluoroborates)?

  • Methodological Answer : Use bulky directing groups (e.g., 2,6-diisopropylphenyl) to prevent aggregation. For example, hydroboration of 2-ethynylnaphthalene with 9-BBN, followed by BF₃/KF, yields 58% product vs. <10% without directing groups . Monitor steric effects via <sup>11</sup>B NMR linewidths (broader peaks indicate hindered environments) .

Data Contradictions and Resolution

Q. Why do reported yields for cross-coupling reactions vary significantly (50–90%) across studies?

  • Resolution : Variability stems from:

  • Pd Catalyst Purity : Commercial Pd sources (e.g., Pd₂(dba)₃ vs. in-situ-generated Pd⁰) differ in residual ligands .
  • Solvent Drying : THF with 50 ppm H₂O reduces yields by 15–20% compared to <10 ppm .
  • Substrate Ratios : Excess boronate (1.5 eq.) improves conversion but increases protodeboronation byproducts .

Safety and Compliance

Q. What are the critical safety protocols for handling potassium ethenyl(trifluoro)boranuide?

  • Methodological Answer :

  • PPE : Nitrile gloves, face shield, and HF-resistant lab coat.
  • Spill Management : Neutralize with CaCO₃ slurry (1:10 w/v) to precipitate fluoride ions .
  • Waste Disposal : Hydrolyze in 1M NaOH (24 hours) before aqueous disposal .

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